molecular formula C7H7NO4 B3213790 4,6-Dihydroxy-2-methylnicotinic acid CAS No. 1127-47-5

4,6-Dihydroxy-2-methylnicotinic acid

Cat. No.: B3213790
CAS No.: 1127-47-5
M. Wt: 169.13 g/mol
InChI Key: QEKUGKPCUCOBMW-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-2-methylnicotinic acid is a chemical compound with the molecular formula C7H7NO4. It is a derivative of nicotinic acid and is characterized by the presence of hydroxyl groups at the 4 and 6 positions and a methyl group at the 2 position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxy-2-methylnicotinic acid can be achieved through several methods. One common approach involves the hydroxylation of 2-methylnicotinic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxy-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as hydrogen or alkyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehydroxylated derivatives .

Scientific Research Applications

4,6-Dihydroxy-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activities or by acting as an antioxidant .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dihydroxy-6-methylnicotinic acid
  • 2,6-Dihydroxy-4-methylnicotinic acid
  • 4,6-Dihydroxy-3-methylnicotinic acid

Uniqueness

4,6-Dihydroxy-2-methylnicotinic acid is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-6(7(11)12)4(9)2-5(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUGKPCUCOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716129
Record name 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-47-5
Record name 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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